molecular formula C12H17BFNO4 B2422510 (2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid CAS No. 850568-43-3

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B2422510
CAS No.: 850568-43-3
M. Wt: 269.08
InChI Key: LQNCBYFATHDYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves the use of a palladium catalyst and a base .

Scientific Research Applications

Synthesis Applications

  • Suzuki Cross-Coupling Reactions : This compound has been used in Suzuki cross-coupling reactions with several boronic acids to synthesize derivatives like β,β-bis(benzo[b]thienyl)dehydroalanine, showing potential as biomarkers and for studying biological activities or conformational studies in structure-activity relationships (Abreu et al., 2003).

  • Catalysis in tert-Butoxycarbonylation : It has been employed as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, demonstrating high efficiency and selectivity (Heydari et al., 2007).

  • Crystallographic Studies : The compound has been used in crystallographic studies to understand molecular conformations and hydrogen-bonded structures in protected dipeptides (Gebreslasie et al., 2011).

  • Amino Acid Derivative Synthesis : It plays a role in the synthesis of bis-amino acid derivatives through processes like Michael addition and substitution reactions (Ferreira et al., 2009).

  • Glucose Sensing Materials : The compound has been synthesized for use in constructing glucose sensing materials that operate at physiological pH, showcasing its relevance in the development of biosensors (Das et al., 2003).

  • Peptide Synthesis : It's used in peptide synthesis, specifically in the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids (Temperini et al., 2020).

  • Dipeptide Synthesis : The compound has been employed in boronic acid-catalyzed amidation for N-hydroxy dipeptide derivative synthesis (Tsuji & Yamamoto, 2017).

Chemical Properties and Synthesis

  • Introduction of N-Boc Groups : It's been utilized for introducing the Boc group in amino acids, proving useful for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

  • tert-Butyl Ester Synthesis : The compound is involved in synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate (Li et al., 2014).

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle them with appropriate protective equipment .

Future Directions

The use of boronic acids in medicinal chemistry is a growing field of research . They have been used in the synthesis of various bioactive molecules, and their introduction has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . The development of new synthetic methodologies and the extension of studies with boronic acids are expected to lead to the discovery of new promising drugs .

Properties

IUPAC Name

[5-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNCBYFATHDYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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